3-(3,5-Dimethylphenyl)-4'-methylpropiophenone

Übersicht

Beschreibung

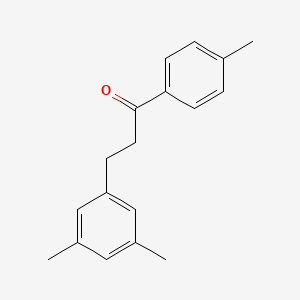

3-(3,5-Dimethylphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a 3,5-dimethylphenyl group and a 4’-methyl group

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioid peptides known as dynorphins .

Mode of Action

It may act as an antagonist at its target receptor, similar to related compounds . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, preventing the activation of the KOR by dynorphins .

Biochemical Pathways

The kor is known to be involved in the regulation of mood, reward, stress, and pain . Therefore, antagonism of this receptor could potentially impact these processes.

Pharmacokinetics

Related compounds have been found to have a bioavailability of 25% and an elimination half-life of 30–40 hours .

Result of Action

Antagonism of the kor by related compounds has been associated with potential therapeutic effects in conditions such as major depressive disorder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3,5-dimethylbenzoic acid.

Reduction: Formation of 3-(3,5-dimethylphenyl)-4’-methylpropiophenol.

Substitution: Formation of halogenated derivatives such as 3-(3,5-dimethylphenyl)-4’-methylpropiophenone bromide.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylphenyl)-4’-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethylphenyl isocyanate: Shares the 3,5-dimethylphenyl group but differs in its functional group, leading to different reactivity and applications.

3,5-Dimethylphenol: Another compound with the 3,5-dimethylphenyl group, used in different contexts such as the synthesis of antioxidants and resins.

Uniqueness: 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern and the presence of both a propiophenone core and a 3,5-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Biologische Aktivität

3-(3,5-Dimethylphenyl)-4'-methylpropiophenone, also known as a synthetic cathinone, is a compound that has garnered attention due to its structural similarity to various psychoactive substances. This article reviews its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

The compound features a phenyl ring substituted at the 3 and 5 positions with methyl groups, enhancing its lipophilicity and potentially influencing its biological interactions. The basic structure can be represented as follows:

1. Psychoactive Effects

This compound is classified under synthetic cathinones, often referred to as "bath salts." These substances are known for their stimulant effects, which can lead to increased energy, euphoria, and heightened alertness. However, they are also associated with severe side effects such as anxiety, paranoia, and hallucinations.

The biological activity primarily involves the inhibition of the reuptake of monoamines (dopamine, norepinephrine, and serotonin), similar to other stimulants. Research indicates that compounds within this class may act as potent inhibitors of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain.

Case Study: Adverse Effects

A retrospective analysis of emergency department visits linked to synthetic cathinones revealed that users of this compound experienced symptoms such as:

- Hyperthermia

- Tachycardia

- Severe agitation

- Psychotic episodes

In one reported case, an individual presented with elevated creatine phosphokinase levels and acute renal failure following the use of this compound .

Research Findings

A study published in the British Journal of Clinical Pharmacology highlighted the risk factors associated with high plasma concentrations of similar synthetic cathinones. It was noted that concentrations exceeding 30 mg/L significantly increased the likelihood of aggressive behavior .

Biological Activity Table

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description |

|---|---|

| Stimulant Effects | Increased energy and euphoria; potential for addiction |

| Neurotransmitter Interaction | Inhibition of dopamine reuptake; potential for psychostimulant effects |

| Adverse Reactions | Hyperthermia, tachycardia, agitation, hallucinations |

| Therapeutic Potential | Limited research; primarily viewed as a recreational drug with high risks |

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-4-7-17(8-5-13)18(19)9-6-16-11-14(2)10-15(3)12-16/h4-5,7-8,10-12H,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSJIDIFZQFXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644878 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-11-5 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.